![molecular formula C16H18N2O4S B2911086 Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate CAS No. 1797587-32-6](/img/structure/B2911086.png)
Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate
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Overview
Description
Benzo[d]thiazol is a type of azole heterocycle that is aromatic and contains one sulfur and one nitrogen atom . Azetidin is a type of heterocyclic compound that contains a four-membered ring with one nitrogen atom . These types of compounds have been used in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol and azetidin involves a five-membered heterocyclic ring containing nitrogen and sulfur atoms . The orientation of these rings and the presence of substituents at different positions can significantly affect the biological outcomes of the compounds .Chemical Reactions Analysis
Again, while specific chemical reactions for “Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate” are not available, thiazole-based compounds are known to undergo a variety of chemical reactions. For instance, N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .Physical And Chemical Properties Analysis
Thiazoles are amphoteric in nature, showing both acidic and basic properties . They are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Medicinal Chemistry
Benzoxaboroles have emerged as privileged structures in medicinal chemistry due to their desirable physicochemical properties. Researchers have explored their potential as therapeutic agents in several areas:
a. Antifungal Agents: Benzoxaboroles exhibit antifungal activity and have been investigated for treating fungal infections, including onychomycosis (nail fungus). Notably, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) is a promising antifungal agent .
b. Antibacterial Agents: Studies have explored benzoxaboroles as antibacterial agents. Their unique structure allows them to interact with bacterial enzymes, making them potential candidates for combating bacterial infections.
c. Antiviral Agents: Researchers have investigated benzoxaboroles for their antiviral properties. These compounds may inhibit viral replication or entry, offering new avenues for antiviral drug development.
d. Anti-Parasitic Agents: Benzoxaboroles have shown promise against parasitic diseases. For instance, chalcone-benzoxaborole hybrid molecules have demonstrated potent antitrypanosomal activity .
e. Anti-Inflammatory Agents: The anti-inflammatory potential of benzoxaboroles has been explored. Their unique chemical properties may modulate inflammatory pathways.
Crystal Engineering
Functionalized 2,1,3-benzothiadiazoles, related to benzoxaboroles, have been used for metal coordination chemistry and crystal engineering of organic solids .
β-Lactamase Inhibitors
Novel benzoxaboroles have been explored as β-lactamase inhibitors, potentially enhancing the effectiveness of antibiotics against resistant bacteria .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Some thiazole-based compounds can be considered safe anti-inflammatory agents .
Future Directions
properties
IUPAC Name |
ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-21-15(20)8-7-14(19)18-9-11(10-18)22-16-17-12-5-3-4-6-13(12)23-16/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBMXLXTZNAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate |
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